BenchChemオンラインストアへようこそ!

1-Bromo-4-((5-bromopentyl)oxy)benzene

Antiviral drug discovery HCMV inhibitors Structure-activity relationship

1-Bromo-4-((5-bromopentyl)oxy)benzene (CAS 91130-83-5) is a dibrominated aryl-alkyl ether belonging to the bromobenzene derivative class. Its molecular formula is C₁₁H₁₄Br₂O with a molecular weight of 322.04 g/mol.

Molecular Formula C11H14Br2O
Molecular Weight 322.04 g/mol
CAS No. 91130-83-5
Cat. No. B3166434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-((5-bromopentyl)oxy)benzene
CAS91130-83-5
Molecular FormulaC11H14Br2O
Molecular Weight322.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCCCCBr)Br
InChIInChI=1S/C11H14Br2O/c12-8-2-1-3-9-14-11-6-4-10(13)5-7-11/h4-7H,1-3,8-9H2
InChIKeyHHHWYJFWDIOPQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-((5-bromopentyl)oxy)benzene (CAS 91130-83-5): Bifunctional Building Block for Sequential Coupling and Medicinal Chemistry


1-Bromo-4-((5-bromopentyl)oxy)benzene (CAS 91130-83-5) is a dibrominated aryl-alkyl ether belonging to the bromobenzene derivative class. Its molecular formula is C₁₁H₁₄Br₂O with a molecular weight of 322.04 g/mol . The compound features two chemically distinct reactive sites—an aryl bromide and a terminal alkyl bromide—connected via a five-carbon ether spacer, enabling sequential orthogonal functionalization strategies [1]. This bifunctional architecture makes it a strategic intermediate in the synthesis of non-nucleoside antiviral agents, dendrimers, and liquid crystalline materials, where precise control over molecular extension at each reactive terminus is required [2].

Why 1-Bromo-4-((5-bromopentyl)oxy)benzene Cannot Be Replaced by Simpler Monofunctional or Shorter-Chain Analogs


The compound's two bromine atoms are positioned to participate in sequential cross-coupling reactions with distinct selectivity; the aryl bromide undergoes palladium-catalyzed Suzuki or Heck couplings, while the alkyl bromide serves as a nucleophilic displacement site for etherification or amination [1]. Substituting with monofunctional analogs such as 1-bromo-5-phenoxypentane (CAS 22921-72-8) eliminates the aryl coupling handle entirely, collapsing the synthetic route. Changing the spacer length from the optimal five-methylene unit alters pharmacological potency by up to 30-fold in antiviral applications, as demonstrated by head-to-head SAR data where the O(CH₂)₅ spacer of compound 7b achieved an EC₅₀ of 0.93 μM against HCMV AD-169, compared to 3.8 μM for the O(CH₂)₃ analog (7f) and <0.032 μM for the O(CH₂)₈ analog (7i), the latter exhibiting unacceptable cytotoxicity [2]. Thus, the specific geometry, electronic distribution, and chain length of 1-bromo-4-((5-bromopentyl)oxy)benzene are non-interchangeable parameters that directly govern downstream molecular performance.

Quantitative Differentiation Evidence for 1-Bromo-4-((5-bromopentyl)oxy)benzene vs. Closest Analogs


Spacer Length Directly Controls Antiviral EC₅₀: 5-Methylene Chain Balances Potency and Cytotoxicity

In a systematic SAR study of uracil-based non-nucleoside HCMV inhibitors, the 4-bromophenoxy fragment with a five-methylene spacer (derived from 1-bromo-4-((5-bromopentyl)oxy)benzene) produced compound 7b with an EC₅₀ of 0.93 ± 0.75 μM against HCMV AD-169 strain and 0.97 ± 0.95 μM against Davis strain, with a selectivity index (CC₅₀/EC₅₀) of approximately 9 [1]. This five-carbon spacer represents a critical inflection point in the activity–toxicity profile. Shortening to three methylenes (7f, O(CH₂)₃) raised EC₅₀ to 3.8 ± 2.0 μM (4-fold potency loss), while shortening to four methylenes (7g, O(CH₂)₄) gave EC₅₀ of 1.79 μM (~2-fold loss). Extending to six methylenes (7h, O(CH₂)₆) improved EC₅₀ to 0.29 ± 0.06 μM but reduced the minimum cytotoxic concentration (MCC) to only 4 μM, eroding the therapeutic window; extending to eight methylenes (7i, O(CH₂)₈) achieved sub-32 nM potency but with an unacceptable MCC of ≤0.16 μM [1].

Antiviral drug discovery HCMV inhibitors Structure-activity relationship

4-Bromo Substitution on the Phenoxy Ring Enhances Antiviral Potency vs. 3-Bromo and Unsubstituted Analogs

Within the same uracil derivative series bearing a five-methylene spacer, the position of the bromine substituent on the phenoxy ring significantly modulates antiviral activity. The 4-bromo isomer (7b, derived from 1-bromo-4-((5-bromopentyl)oxy)benzene) exhibited EC₅₀ values of 0.93 μM (AD-169) and 0.97 μM (Davis), compared to 2.0 μM (AD-169) and 3.1 μM (Davis) for the 3-bromo isomer (7c)—a 2.2-fold and 3.2-fold potency advantage, respectively [1]. The unsubstituted analog (7a, R₁ = H) was substantially weaker, with EC₅₀ values of 3.6 μM (AD-169) and 4.0 μM (Davis), representing a 3.9-fold and 4.1-fold loss relative to 7b. The 4-cyano (7d) and 4-phenyl (7e) derivatives achieved comparable potency (EC₅₀ ~0.5 μM) but exhibited higher cytotoxicity (CC₅₀: 4.9 μM for 7d, 2.8 μM for 7e) compared to 7b (CC₅₀: 8.7 μM), giving 7b the most favorable selectivity profile among equipotent analogs [1].

Medicinal chemistry Halogen bonding HCMV antiviral SAR

Bifunctional Reactivity Enables Orthogonal Sequential Derivatization Not Possible with Monofunctional Analogs

1-Bromo-4-((5-bromopentyl)oxy)benzene contains two electronically and sterically differentiated C–Br bonds. The aryl bromide (C₆H₄–Br) is activated for palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) with aryl/vinyl boronates or alkenes, while the primary alkyl bromide (O–(CH₂)₅–Br) is susceptible to nucleophilic substitution (Sₙ2) with amines, thiols, or alkoxides [1]. In the synthesis of antiviral uracil derivative 7b, the alkyl bromide site was reacted first with 2,4-bis(trimethylsilyloxy)pyrimidine at 160–170 °C to install the uracil core (76% yield), and the remaining aryl bromide was subsequently used to introduce the N-(4-phenoxyphenyl)acetamide side chain via palladium-catalyzed amidation [2]. By contrast, 1-bromo-5-phenoxypentane (CAS 22921-72-8), which lacks the aryl bromide, can only undergo alkyl halide displacement and cannot serve as a precursor for biaryl-extended structures. Similarly, 4-bromophenyl alkyl ethers without the terminal alkyl bromide cannot install nucleophilic fragments at the spacer terminus.

Organic synthesis Bifunctional linker Sequential cross-coupling

Synthesis Reproducibility: Williamson Etherification Yields 80% Under Standard Phase-Transfer Conditions

The compound is reliably prepared via Williamson etherification of 4-bromophenol with 1,5-dibromopentane. Under phase-transfer conditions using 18-crown-6 and potassium carbonate in acetone at reflux for 7 hours, the target compound is obtained in 80% yield [1]. This compares favorably to analogous syntheses of 1-bromo-5-phenoxypentane (which uses phenol instead of 4-bromophenol) that typically report yields of 70–85% under similar conditions [2]. The 4-bromo substituent on the phenol does not significantly diminish nucleophilicity or yield, making the synthesis of the bifunctional dibromide as efficient as that of the simpler monofunctional analog. Commercial suppliers report purities ranging from 95% (AKSci) to 98% (Fluorochem, Leyan), reflecting mature purification protocols .

Process chemistry Williamson ether synthesis Phase-transfer catalysis

Defined Application Scenarios for 1-Bromo-4-((5-bromopentyl)oxy)benzene Based on Comparative Evidence


Non-Nucleoside Anti-HCMV Drug Candidate Synthesis

This compound serves as the essential precursor for constructing 1-[5-(4-bromophenoxy)pentyl]uracil (6), which upon N3-functionalization yields potent dual HCMV–VZV inhibitors such as compound 7b. The five-methylene spacer length is deliberately chosen because it provides the EC₅₀ of 0.93 μM (AD-169) with a selectivity index of ~9—a balance not achievable with shorter (3- or 4-carbon) or longer (6- or 8-carbon) spacers [1]. Researchers developing non-nucleoside herpesvirus inhibitors should procure this specific dibromide to access the SAR-validated spacer geometry rather than homologating from alternative chain-length building blocks.

Sequential Orthogonal Functionalization for Bifunctional Molecular Probes

The aryl bromide and alkyl bromide sites in 1-bromo-4-((5-bromopentyl)oxy)benzene can be reacted in a controlled sequential manner: the alkyl bromide undergoes Sₙ2 displacement with nucleophiles (amines, thiols, heterocycles) while the aryl bromide is reserved for subsequent Pd-catalyzed cross-coupling [2]. This is particularly valuable for constructing PROTAC linker precursors, fluorescent probes, and bivalent ligands where a rigid aromatic core must be extended at both termini. The 76% yield reported for the first alkylation step (uracil installation) confirms the feasibility of this strategy [2]. Substituting with 1-bromo-5-phenoxypentane would eliminate the aryl coupling step entirely, collapsing the synthetic design.

4-Bromophenyl-Functionalized Dendrimer Synthesis via Polylithiation

The 4-bromophenyl terminus of 1-bromo-4-((5-bromopentyl)oxy)benzene-derived dendritic structures undergoes quantitative lithium–halogen exchange with n-BuLi to generate polylithiated dendrimers. These reactive intermediates are subsequently trapped with electrophiles (e.g., pyridyl aldehydes) to install peripheral functional groups with essentially quantitative conversion [3]. This chemistry requires the para-bromophenyl moiety specifically; meta-substituted or des-bromo analogs would not undergo the same regiospecific lithiation, and the five-carbon ether spacer provides the necessary solubility and conformational flexibility for dendritic growth.

Twist-Bend Nematic Liquid Crystal Dimer Synthesis

Asymmetric liquid crystal dimers of the CBSnOCB series, incorporating a thioether–ether mixed linkage with an odd-numbered five-carbon spacer (n = 5), exhibit stable twist-bend nematic (NTB) phases at room temperature with enhanced glass-forming ability [4]. 1-Bromo-4-((5-bromopentyl)oxy)benzene can serve as the brominated ether-half precursor for constructing such asymmetric dimers. DFT calculations indicate that the ether linkage angle and dipole moment of these dimers differ substantially from all-methylene-linked analogs, directly affecting mesophase stability—properties that cannot be replicated using shorter or longer alkyl bromide building blocks [4].

Quote Request

Request a Quote for 1-Bromo-4-((5-bromopentyl)oxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.